molecular formula C8H7Cl2NO2 B189557 Ethyl 4,6-dichloronicotinate CAS No. 40296-46-6

Ethyl 4,6-dichloronicotinate

Cat. No.: B189557
CAS No.: 40296-46-6
M. Wt: 220.05 g/mol
InChI Key: AAUBVINEXCCXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,6-dichloronicotinate is an organic compound with the molecular formula C8H7Cl2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4,6-dichloronicotinate is typically synthesized through the esterification of 4,6-dichloronicotinic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4,6-Dichloronicotinic acid+EthanolAcid catalystEthyl 4,6-dichloronicotinate+Water\text{4,6-Dichloronicotinic acid} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 4,6-Dichloronicotinic acid+EthanolAcid catalyst​Ethyl 4,6-dichloronicotinate+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: It can also undergo oxidation to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4,6-dichloronicotinate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of:

  • Antitumor Agents : The compound is a precursor for synthesizing (acylamino)aminonaphthyridinones, which have shown promising antitumor activities in human breast cancer cell lines. These compounds impact apoptosis and cell cycle progression effectively .
  • IRAK4 Inhibitors : Research indicates that derivatives of this compound exhibit robust inhibition of interleukin-6 (IL-6), demonstrating potential in treating IRAK4-driven inflammation and psoriasis models .
  • Biochemical Probes : It is also employed in synthesizing biochemical probes that aid in studying enzyme activities and interactions, which are vital for drug discovery .

Agrochemical Applications

The compound plays a significant role in the agrochemical industry:

  • Pesticide Development : this compound is an essential intermediate for synthesizing insecticides and herbicides. Its derivatives enhance crop protection by targeting specific biological pathways in pests .

Material Science Applications

In material science, this compound contributes to:

  • Polymer Development : It is involved in formulating advanced materials, including polymers and coatings that exhibit enhanced durability and resistance to environmental factors .

Research Applications

The compound is extensively used in both academic and industrial research settings:

  • Chemical Synthesis Studies : this compound serves as a valuable tool for exploring new chemical reactions involving pyridine derivatives .

Case Study 1: Antitumor Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antitumor activity against breast cancer cell lines. The mechanism involved the induction of apoptosis and modulation of the cell cycle .

Case Study 2: Agrochemical Synthesis

Research focused on the synthesis of novel insecticides using this compound as a key intermediate has shown enhanced efficacy against common agricultural pests, indicating its potential to improve crop yields significantly .

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the pyridine ring enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4,6-dichloronicotinate can be compared with other chlorinated nicotinates, such as:

  • Ethyl 3,5-dichloronicotinate
  • Ethyl 2,4-dichloronicotinate
  • Ethyl 3,6-dichloronicotinate

Uniqueness: The unique positioning of chlorine atoms at the 4 and 6 positions on the pyridine ring of this compound imparts distinct chemical properties, such as increased reactivity and specific biological activity. This makes it particularly useful in the synthesis of specialized pharmaceutical and agrochemical compounds .

Biological Activity

Ethyl 4,6-dichloronicotinate (EDCN) is a chemical compound with significant relevance in medicinal chemistry and biological research. Its molecular formula is C8H7Cl2NO2C_8H_7Cl_2NO_2, and it is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores the biological activity of EDCN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

EDCN is a white solid with a molecular weight of 220.05 g/mol. It is commonly synthesized through the chlorination of nicotinic acid derivatives. The compound serves as a precursor for synthesizing several biologically active molecules, including Hsp90 inhibitors and analogs of novobiocin, which exhibit antitumor properties in various cancer cell lines .

  • Antitumor Activity : EDCN has been investigated for its role in inhibiting tumor growth. Research indicates that it can induce apoptosis (programmed cell death) and affect the cell cycle progression in human breast cancer cell lines . The compound's ability to modulate these pathways makes it a candidate for further development as an anticancer agent.
  • IRAK4 Inhibition : In a study focusing on small molecule inhibitors for IRAK4 (Interleukin-1 receptor-associated kinase 4), EDCN was converted into various derivatives that demonstrated significant inhibition of IRAK4 activity. This inhibition is crucial for treating inflammatory diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis .
  • JAK3 Modulation : Another area of research has explored the structure-activity relationship (SAR) of EDCN derivatives targeting JAK3 (Janus kinase 3). These studies have shown that modifications to EDCN can enhance its immunomodulatory effects, making it a promising candidate for therapeutic applications in immunological disorders .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of EDCN analogs on human breast cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, leading to increased apoptosis rates compared to control groups. The study highlighted the potential of EDCN derivatives as effective chemotherapeutic agents.

Case Study 2: Inflammatory Disease Models

In murine models, EDCN-derived compounds demonstrated significant efficacy in reducing symptoms associated with inflammatory diseases. For instance, one derivative showed over 90% inhibition of IL-6 production at a dose of 10 mg/kg, suggesting strong anti-inflammatory properties . These findings support the potential clinical applications of EDCN in treating conditions driven by excessive inflammation.

Research Findings Summary

Biological Activity Mechanism Study Reference
Antitumor ActivityInduces apoptosis and affects cell cycle
IRAK4 InhibitionReduces inflammatory responses
JAK3 ModulationEnhances immunomodulatory effects

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 4,6-dichloronicotinate, and how do their reaction conditions compare in terms of yield and scalability?

  • Answer: Two primary routes are documented:

  • Route 1 (SNAr-based): this compound undergoes nucleophilic aromatic substitution (SNAr) with ethylamine, followed by LiAlH4 reduction of the ester to an alcohol and MnO2 oxidation to an aldehyde. This method is modular for downstream functionalization but requires rigorous anhydrous conditions .
  • Route 2 (Linear synthesis): Starts with diethyl acetone dicarboxylate, reacting with acetic anhydride and triethyl orthoformate, followed by ammonolysis to form dihydroxynicotinic acid ethyl ester. Subsequent chlorination with POCl3 yields the final product. This approach has scalability challenges due to multi-step purification .
    • Comparison: Route 1 offers higher functional group tolerance, while Route 2 is limited by side reactions during chlorination.

Q. How can researchers optimize the purification of this compound after nucleophilic aromatic substitution (SNAr) reactions?

  • Answer: Post-SNAr purification involves:

  • Solvent extraction: Use dichloromethane/water partitioning to remove polar byproducts.
  • Column chromatography: Silica gel with hexane/ethyl acetate gradients (5–20% EtOAc) resolves unreacted starting material and mono-substituted intermediates.
  • Crystallization: Ethanol recrystallization improves purity, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer:

  • NMR spectroscopy: 1H/13C NMR identifies chlorine substitution patterns (e.g., δ ~8.5 ppm for pyridine protons).
  • Mass spectrometry (EI-MS): Molecular ion peaks at m/z 234 [M+] confirm the molecular formula (C8H7Cl2NO2).
  • X-ray crystallography: Resolves regiochemistry ambiguities, especially when isomeric impurities are present .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective difluoromethylation of this compound in palladium-catalyzed cross-couplings?

  • Answer: The 6-position chlorine is preferentially substituted due to reduced steric hindrance and electronic activation by the ester group. Pd/DPEPhos catalysts stabilize the transition state at the ortho-position, as shown in control experiments where para-substitution was absent .
  • Key evidence: Ethyl 4-chloro-6-difluoromethylnicotinate forms exclusively (75% yield) under Pd catalysis, while uncatalyzed reactions show no product .

Q. How can computational chemistry predict reactivity trends in this compound derivatives?

  • Answer: Density functional theory (DFT) calculates:

  • Electrostatic potential maps: Highlight electron-deficient regions (e.g., 6-Cl is more electrophilic than 4-Cl).
  • HOMO-LUMO gaps: Narrower gaps at the 6-position correlate with faster reaction kinetics in SNAr and cross-coupling reactions .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Answer: Systematic optimization using design of experiments (DoE) evaluates variables like:

  • POCl3 stoichiometry: Excess POCl3 (3–5 eq.) in Route 2 minimizes dihydroxy byproducts.
  • Reaction time: SNAr reactions require 12–24 hours for >90% conversion, verified by in-line FT-IR monitoring of intermediate aldehyde formation .

Q. How does the electronic nature of substituents influence this compound’s reactivity in multi-step syntheses?

  • Answer: The ester group at the 3-position deactivates the 4-Cl via resonance, directing nucleophiles to the 6-Cl. For example, ethylamine substitution occurs exclusively at the 6-position in Route 1, enabling sequential functionalization .

Q. What role do ligands play in modulating palladium’s catalytic efficiency for this compound functionalization?

  • Answer: Bulky ligands (e.g., DPEPhos) prevent Pd aggregation and enhance mono-substitution selectivity. SIPr ligands increase turnover numbers but risk over-reduction in hydrogenation steps .

Q. Methodological Tables

Table 1: Comparative Analysis of Synthetic Routes

ParameterSNAr Route Linear Synthesis
Yield65–75%50–60%
Key LimitationAnhydrous conditionsMulti-step purification
ScalabilityModerate (gram scale)Low (milligram scale)

Table 2: Regioselectivity in Pd-Catalyzed Reactions

SubstratePositionProduct Yield
This compound6-Cl75%
3-ChloropyridinePara-Cl0%

Q. Critical Analysis of Contradictions

  • Discrepancy in Yields: reports 75% yield for SNAr, while achieves 50–60% due to incomplete chlorination. DoE studies recommend POCl3 excess and elevated temperatures (80°C) to mitigate this .
  • Regioselectivity: Computational and empirical data align for 6-Cl reactivity, but meta-substitution remains unexplored, suggesting gaps for future studies .

Properties

IUPAC Name

ethyl 4,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUBVINEXCCXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344874
Record name Ethyl 4,6-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40296-46-6
Record name Ethyl 4,6-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,6-Dichloronicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(Wallace, E., et. al., ibid.) A stirred suspension of compound ii (1.40 g, 7.67 mmol) in phosphorus (V) oxychloride (15 mL) was heated to 110° C. for 2.5 h with a guard tube (CaCl2) fitted. The reaction mixture was cooled to room temperature, reduced in vacuo and the resulting dark brown residue taken up in a small volume of DCM (˜5 mL) and transferred dropwise onto a slurry of ice in water (250 mL) whilst stirring vigorously. The aqueous mixture was extracted with EtOAc (3×100 mL), the organic extracts combined, dried (MgSO4) and evaporated to dryness to afford the crude product as an orange gum. Column chromatography (SiO2), eluting with 15:1 Hexanes-EtOAc, afforded compound iii. (1.33 g, 6.14 mmol, 79%) as a colourless oil; [M+H]+ m/z=220.0.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4,6-dichloronicotinate
Ethyl 4,6-dichloronicotinate
Ethyl 4,6-dichloronicotinate
Ethyl 4,6-dichloronicotinate
Ethyl 4,6-dichloronicotinate
Ethyl 4,6-dichloronicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.